![molecular formula C16H17KN2O4S B13179589 potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13179589.png)
potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (5S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[32This compound is often used in combination with beta-lactam antibiotics to overcome antibiotic resistance in bacteria that produce beta-lactamase enzymes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of clavulanate potassium involves the fermentation of Streptomyces clavuligerus, followed by extraction and purification processes. The fermentation broth is treated with solvents to extract the clavulanic acid, which is then converted to its potassium salt form .
Industrial Production Methods
Industrial production of clavulanate potassium typically involves large-scale fermentation processes. The fermentation is carried out under controlled conditions to maximize the yield of clavulanic acid. The extracted clavulanic acid is then purified and converted to clavulanate potassium through a series of chemical reactions .
化学反応の分析
Types of Reactions
Clavulanate potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of clavulanate potassium, which can have different biological activities and properties .
科学的研究の応用
Clavulanate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and to synthesize new compounds.
Biology: The compound is used to study the mechanisms of beta-lactamase inhibition and to develop new antibiotics.
Medicine: Clavulanate potassium is used in combination with antibiotics to treat bacterial infections, especially those caused by beta-lactamase-producing bacteria.
Industry: It is used in the pharmaceutical industry for the production of antibiotic formulations
作用機序
Clavulanate potassium works by inhibiting the activity of beta-lactamase enzymes produced by bacteria. These enzymes break down beta-lactam antibiotics, rendering them ineffective. Clavulanate potassium binds to the active site of the beta-lactamase enzyme, preventing it from breaking down the antibiotic. This allows the antibiotic to remain effective against the bacteria .
類似化合物との比較
Similar Compounds
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Uniqueness
Clavulanate potassium is unique in its ability to form stable complexes with beta-lactamase enzymes, making it highly effective in preventing antibiotic resistance. Its combination with amoxicillin is one of the most widely used formulations in treating bacterial infections .
特性
分子式 |
C16H17KN2O4S |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
potassium;(5S)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O4S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11?,12?,14-;/m0./s1 |
InChIキー |
IYNDLOXRXUOGIU-PMIXEWDISA-M |
異性体SMILES |
CC1(C(N2[C@@H](S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
正規SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)[O-])C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


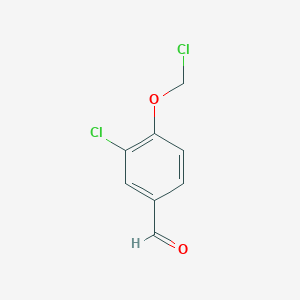
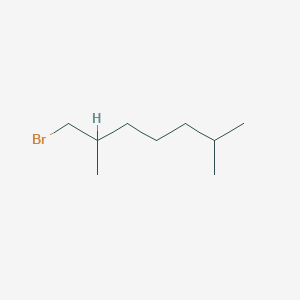
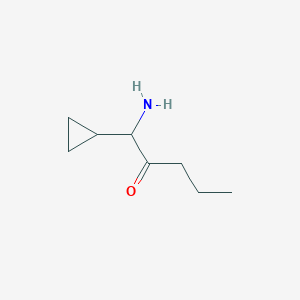
![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea](/img/structure/B13179555.png)
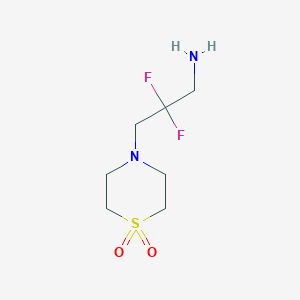
![2-{[(2R)-2-[(2R)-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl]-2-hydroxyethyl]sulfanyl}acetonitrile](/img/structure/B13179565.png)
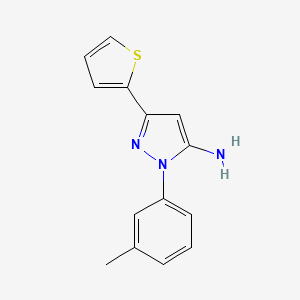
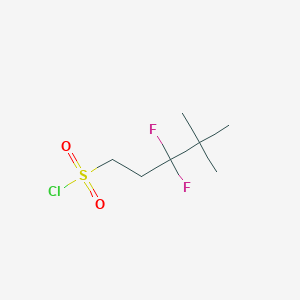

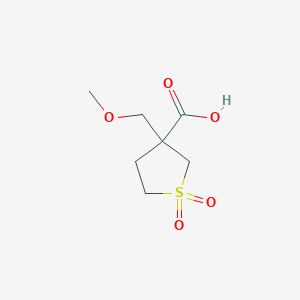

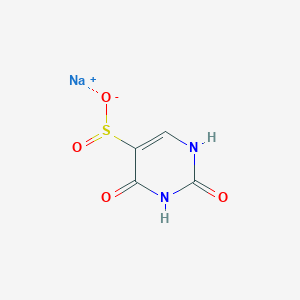
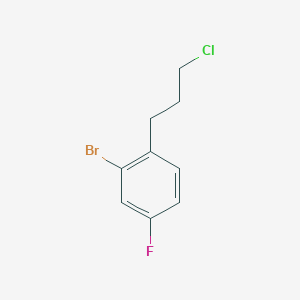
![4-Amino-2-{7-oxabicyclo[2.2.1]heptan-2-yl}butan-2-ol](/img/structure/B13179603.png)
